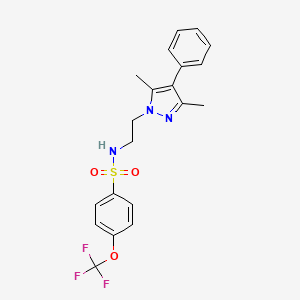![molecular formula C13H12FNO B2619114 1-[(4-Fluorophenyl)methyl]-2-oxocyclopentane-1-carbonitrile CAS No. 1493457-80-9](/img/structure/B2619114.png)
1-[(4-Fluorophenyl)methyl]-2-oxocyclopentane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
1-[(4-Fluorophenyl)methyl]-2-oxocyclopentane-1-carbonitrile has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. This compound has also been studied for its potential as a scaffold for the development of new drugs. In materials science, this compound has been used as a building block for the synthesis of functional materials, such as fluorescent dyes and sensors. In organic synthesis, this compound has been used as a versatile reagent for the preparation of various compounds.
作用機序
The mechanism of action of 1-[(4-Fluorophenyl)methyl]-2-oxocyclopentane-1-carbonitrile is not fully understood. However, studies have suggested that this compound may exert its antitumor activity by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been found to interact with DNA, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been found to have anti-inflammatory and antioxidant properties. However, the exact biochemical and physiological effects of this compound are still under investigation.
実験室実験の利点と制限
One of the advantages of using 1-[(4-Fluorophenyl)methyl]-2-oxocyclopentane-1-carbonitrile in lab experiments is its versatility as a reagent for the preparation of various compounds. This compound is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of 1-[(4-Fluorophenyl)methyl]-2-oxocyclopentane-1-carbonitrile. One area of interest is the development of new drugs based on the structure of this compound. Researchers are also investigating the potential of this compound as a fluorescent probe for imaging applications. Additionally, the mechanism of action of this compound is still not fully understood, and further studies are needed to elucidate its biochemical and physiological effects. Overall, this compound shows great potential for a wide range of scientific research applications, and further investigation is needed to fully understand its properties and potential.
合成法
The synthesis of 1-[(4-Fluorophenyl)methyl]-2-oxocyclopentane-1-carbonitrile involves the reaction of 4-fluorobenzyl bromide with cyclopentanone in the presence of a base and a palladium catalyst. The reaction proceeds through a palladium-catalyzed carbonylation process, resulting in the formation of this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration.
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-oxocyclopentane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c14-11-5-3-10(4-6-11)8-13(9-15)7-1-2-12(13)16/h3-6H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESPVLOOVFWUNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C1)(CC2=CC=C(C=C2)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1493457-80-9 |
Source


|
| Record name | 1-[(4-fluorophenyl)methyl]-2-oxocyclopentane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

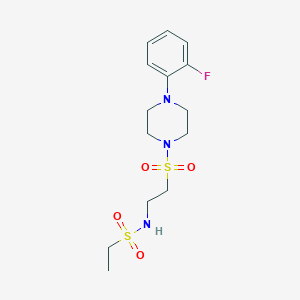
![Benzyl N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]-N-methylcarbamate](/img/structure/B2619032.png)
![3-chloro-N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2,4-difluoroaniline](/img/structure/B2619035.png)
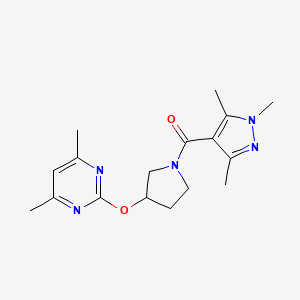
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2619037.png)
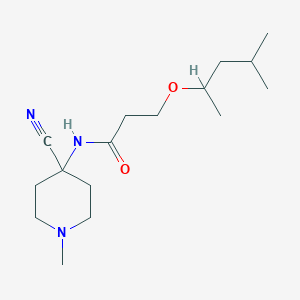
![N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2619040.png)

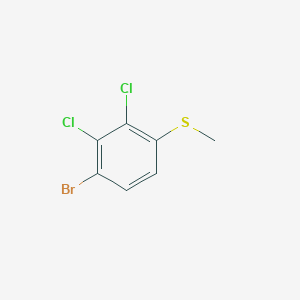
![2-(benzyloxy)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2619046.png)
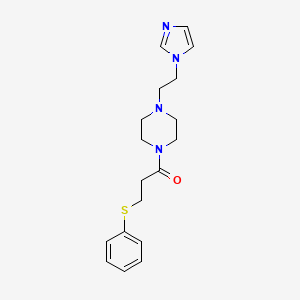
![[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B2619050.png)
![1,3-dimethyl-2,4-dioxo-7-propyl-N-(2-(thiophen-3-yl)benzyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2619052.png)
